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molecular formula C9H11BrO2 B1610174 1-Bromo-4-(methoxymethoxy)-2-methylbenzene CAS No. 58402-70-3

1-Bromo-4-(methoxymethoxy)-2-methylbenzene

Cat. No. B1610174
M. Wt: 231.09 g/mol
InChI Key: BSJSWKNICXZUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320748B2

Procedure details

To a solution of 4-bromo-3-methylphenol (6) (1.0 equiv.) in DMF (0.5 M) at 0° C. was added portionwise 60% wt NaH (1.5 equiv.). The addition was controlled such that internal reaction temperature never went above 10° C. The reaction was stirred at room temperature for 45 minutes, then a solution of chloro(methoxy)methane (1.2 equiv.) in DMF (3M) was added dropwise via additional funnel. The reaction was stirred at room temperature for 3.5 hours, and then quenched by pouring into ice. The resulting mixture was stirred at room temperature for 1 hour. Ether was added, and the two layers were separated. The aqueous layer was extracted (1×) with ether. The combined organic layers were washed with water (2×), brine, dried over MgSO4, and concentrated to give 1-bromo-4-(methoxymethoxy)-2-methylbenzene (7) as a colorless oil. The crude material was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[H-].[Na+].Cl[CH2:13][O:14][CH3:15]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:13][O:14][CH3:15])=[CH:4][C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
was controlled such that internal reaction temperature never went above 10° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring into ice
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
the two layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted (1×) with ether
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCOC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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